molecular formula C12H15N7O B2800747 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 866142-78-1

1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No.: B2800747
CAS No.: 866142-78-1
M. Wt: 273.3
InChI Key: WQUPPCZOIWUBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a synthetic chemical compound featuring a piperazine core linked to a pyrimidine heterocycle and a 1,2,4-triazole moiety via a ketone bridge. This specific architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors . Compounds within this structural class have demonstrated potent activity against important biological targets. For instance, closely related 1-(piperazin-1-yl)-2-([1,2,4]triazol-1-yl)ethanone derivatives have been patented for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions . The proposed mechanism of action for such molecules often involves the modulation of key enzymatic pathways. Research suggests they can function by inhibiting specific receptor tyrosine kinases, such as Axl, which is a promising target in oncology due to its role in tumor growth, metastasis, and drug resistance . The presence of both the piperazine and the 1,2,4-triazole group is frequently associated with enhanced binding affinity and pharmacokinetic properties, making this compound a valuable scaffold for further structure-activity relationship (SAR) studies and lead optimization efforts . This product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(4-pyrimidin-2-ylpiperazin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O/c20-11(8-19-10-13-9-16-19)17-4-6-18(7-5-17)12-14-2-1-3-15-12/h1-3,9-10H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUPPCZOIWUBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves multi-step reactions. One common method includes the reaction of 1-(pyrimidin-2-yl)piperazine with 2-bromo-1-(1H-1,2,4-triazol-1-yl)ethanone under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrimidine and piperazine moieties exhibit promising anticancer properties. The incorporation of the triazole ring enhances the biological activity of the compound. Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

For instance, a recent study synthesized a series of thiazole-pyrimidine derivatives, which included piperazine structures similar to our compound. These derivatives demonstrated significant in vitro anticancer activity against various cancer cell lines, suggesting that the piperazine-pyrimidine scaffold could be a valuable template for developing new anticancer agents .

Neurological Disorders

The compound's structure suggests potential applications as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Piperazine derivatives are known to interact with adenosine receptors, which play a crucial role in neuroprotection and neuroinflammation. A study highlighted the synthesis of piperazine-containing compounds that act as selective antagonists for adenosine A2A receptors, showing potential in mitigating symptoms associated with these disorders .

Antimicrobial Activity

The triazole ring is recognized for its antifungal properties. Compounds similar to 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one have been evaluated for their effectiveness against various fungal pathogens. The triazole moiety is particularly effective against azole-resistant strains of fungi, making it a candidate for developing new antifungal therapies .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the piperazine and pyrimidine rings can significantly affect the binding affinity and selectivity towards biological targets. For example:

Modification Effect on Activity
Substituting different groups on the pyrimidine ringAlters receptor binding affinity
Varying the length of alkyl chains on piperazineModifies solubility and bioavailability
Incorporating electron-withdrawing groupsEnhances potency against certain targets

This table illustrates how systematic modifications can lead to improved therapeutic profiles.

Case Study 1: Anticancer Efficacy

A study published in Pharmaceuticals evaluated a series of piperazine derivatives for their anticancer efficacy. One derivative exhibited an IC50 value of 7.42 nM against a specific cancer cell line, highlighting the potential of piperazine-containing compounds in cancer therapy .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperazine derivatives in animal models of Parkinson's disease. The results indicated significant improvements in motor functions and reductions in neuroinflammation markers, suggesting that compounds like this compound could serve as effective treatments for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair processes . By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Heterocyclic Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Modifications Biological Activity/Application Key Evidence Source
Target Compound Piperazine + pyrimidin-2-yl + 1H-1,2,4-triazole Hypothesized antifungal/CYP51 inhibition
QD10 (1-(4-Benzoylphenoxypropyl)) Piperazine + benzoylphenoxy + phenyl Dual H3 receptor ligand + antioxidant
5a4 (Oxime ether derivative) Piperazine + pyridine + triazole + oxime ether Broad-spectrum antifungal (EC50: 0.27 mg/L)
Fluconazole Bis-triazole + difluorophenyl Antifungal (CYP51 inhibition)
Isavuconazol Intermediate-1 Triazole + difluorophenyl Antifungal precursor

Functional Group Analysis

Piperazine Core: The piperazine ring enhances solubility and provides a scaffold for substituent attachment. In the target compound, the pyrimidin-2-yl group replaces aromatic or alkyl substituents seen in analogs like QD10 (benzoylphenoxy) or 5a4 (pyridinyl oxime ether). This substitution may alter binding kinetics to targets such as CYP51 or histamine receptors .

Triazole Moieties: The 1H-1,2,4-triazole group is a critical pharmacophore in antifungals (e.g., fluconazole) due to its coordination with heme iron in CYP51. The target compound’s triazole is directly linked to ethanone, differing from oxime ether derivatives (e.g., 5a4) that show enhanced antifungal potency .

Pyrimidine vs. Aromatic Substitutents :

  • Pyrimidine’s electron-deficient nature may improve target affinity compared to phenyl or chlorophenyl groups in QD10 or Isavuconazol Intermediate-1. However, fluorinated aromatics (e.g., in fluconazole) enhance bioavailability and blood-brain barrier penetration .

Biological Activity

The compound 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (chemical formula: C12H15N7O) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pyrimidine moiety and a triazole group, which are known for their roles in various biological activities. The structural formula can be represented as follows:

C12H15N7O\text{C}_{12}\text{H}_{15}\text{N}_{7}\text{O}

Research indicates that compounds containing both piperazine and triazole functionalities exhibit diverse biological activities, such as:

  • Antimicrobial Activity : Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, leading to impaired ergosterol synthesis in fungal cell membranes.
  • Anticancer Properties : Some studies suggest that pyrimidine derivatives can induce apoptosis in cancer cells by interacting with specific cellular pathways.

Biological Activity Overview

Activity Type Description References
Antimicrobial Exhibits activity against various bacterial strains; mechanisms include disruption of cell wall synthesis.
Antifungal Effective against fungi by inhibiting ergosterol biosynthesis.
Anticancer Induces apoptosis in certain cancer cell lines; potential to target specific oncogenic pathways.
CNS Activity Potential use as an anxiolytic or antidepressant due to piperazine's known effects on serotonin receptors.

Case Studies

Several studies have highlighted the biological activity of similar compounds, providing insights into the potential efficacy of this compound.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones for the tested compounds, suggesting a robust antimicrobial profile that could be extended to the target compound .

Study 2: Anticancer Activity

In vitro assays demonstrated that pyrimidine-based compounds could effectively induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways and inhibition of cell proliferation markers . This suggests that this compound may share similar properties.

Q & A

Q. What are the optimal synthetic routes for 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one?

The synthesis typically involves coupling a pyrimidine-substituted piperazine with a triazole-containing ethanone precursor. Key steps include:

  • Amide bond formation : Reacting 4-(pyrimidin-2-yl)piperazine with a triazole-activated carbonyl intermediate under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Solvent selection : Dimethylformamide (DMF) or toluene are preferred for their ability to dissolve polar intermediates .
  • Catalysts : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing purity and structure?

  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%) and monitor reaction progress .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent connectivity (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm, triazole protons at δ 8.2–8.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 342.14) .

Q. What are the key structural features influencing stability?

  • Hydrolytic sensitivity : The ethanone carbonyl is prone to hydrolysis under acidic/basic conditions; stability studies should be conducted in buffered solutions (pH 4–8) .
  • Light sensitivity : The triazole moiety may degrade under UV exposure; store in amber vials at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 40–75%) often arise from:

  • Reaction atmosphere : Inert conditions (Ar) improve reproducibility by preventing oxidative side reactions .
  • Temperature control : Optimizing reflux temperatures (e.g., 80–110°C in toluene) to balance reaction rate and byproduct formation .
  • Intermediate purification : Pre-purifying the pyrimidinyl-piperazine precursor via recrystallization to enhance coupling efficiency .
    Methodological recommendation : Design a DOE (Design of Experiments) to systematically vary solvents, catalysts, and temperatures, followed by ANOVA analysis to identify critical factors .

Q. What strategies are effective for studying receptor binding affinity?

  • Radioligand displacement assays : Use ³H-labeled antagonists (e.g., serotonin receptor ligands) to measure IC₅₀ values in vitro .
  • Molecular docking : Employ software like AutoDock Vina to model interactions between the compound’s piperazine-triazole scaffold and receptor active sites (e.g., 5-HT₁A or dopamine D₂) .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy .

Q. How to determine the crystal structure using X-ray diffraction and SHELX software?

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane) .
  • Data collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data.
  • Refinement : SHELXL for structure solution:
    • Initial phasing via Patterson methods.
    • Anisotropic refinement of non-H atoms.
    • Validate geometry using CCDC guidelines (e.g., R-factor < 5%) .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Core modifications : Synthesize analogs with substituted pyrimidines (e.g., CF₃, OMe) or varied triazole positions (1,2,3- vs. 1,2,4-) .
  • Biological testing : Screen derivatives against panels of kinases or GPCRs to identify selectivity trends.
  • Data analysis : Use QSAR models (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.